molecular formula C16H19NO2 B2996269 1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 2195966-56-2

1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No.: B2996269
CAS No.: 2195966-56-2
M. Wt: 257.333
InChI Key: ZDFIKFCCGBCYDG-UHFFFAOYSA-N
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Description

1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high diastereo- and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow chemistry and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Mechanism of Action

Properties

IUPAC Name

1-(3-phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-16(18)17-12-8-9-13(17)11-15(10-12)19-14-6-4-3-5-7-14/h2-7,12-13,15H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIKFCCGBCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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